molecular formula C20H22N4O4 B6421546 N~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide CAS No. 440331-63-5

N~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide

Cat. No.: B6421546
CAS No.: 440331-63-5
M. Wt: 382.4 g/mol
InChI Key: XZTAADSSDNBLFU-UHFFFAOYSA-N
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Description

N¹-(3,4-Dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic organic compound characterized by a benzotriazinone core linked to a 3,4-dimethoxyphenethyl group via a propanamide chain. The 3,4-dimethoxyphenethyl substituent introduces electron-rich aromaticity and may enhance solubility or receptor-binding interactions compared to non-polar analogs.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-27-17-8-7-14(13-18(17)28-2)9-11-21-19(25)10-12-24-20(26)15-5-3-4-6-16(15)22-23-24/h3-8,13H,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTAADSSDNBLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cyclization Under Continuous Flow Conditions

A groundbreaking approach involves photochemical cyclization of aryl triazine precursors using violet light (420 nm) in a continuous flow reactor. For instance, aryl triazines bearing amide substituents undergo a Norrish type II-like reaction, facilitating a-hydrogen shift and subsequent cyclization to form the benzotriazinone scaffold. This method achieves yields exceeding 90% within 10 minutes of residence time, bypassing the need for photocatalysts or hazardous reagents. The propanamide side chain is introduced via prior functionalization of the aryl triazine precursor with a propionamide group, ensuring regioselectivity during cyclization.

Diazotization of Anthranilate Derivatives

An alternative route employs diazotization of methyl anthranilate followed by reaction with β-alanine derivatives. Treating methyl anthranilate with sodium nitrite and HCl at 0°C generates a diazonium intermediate, which reacts with methyl 3-aminopropanoate hydrochloride to yield methyl-3-(4-oxobenzotriazin-3(4H)-yl)propanoate. Subsequent hydrolysis with aqueous NaOH affords the carboxylic acid, ready for amide coupling. While this method offers compatibility with diverse esters, it requires careful pH control to avoid side reactions.

Preparation of 3,4-Dimethoxyphenethylamine

The 3,4-dimethoxyphenethylamine moiety is synthesized via reduction or functional group interconversion:

Reduction of 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile, accessible from 3,4-dimethoxyphenylacetic acid via dehydration, undergoes catalytic hydrogenation (H₂, Pd/C) to yield 3,4-dimethoxyphenethylamine. This method achieves near-quantitative conversion under mild conditions (25°C, 1 atm H₂).

Hofmann Degradation of 3,4-Dimethoxyphenylacetamide

Treating 3,4-dimethoxyphenylacetamide with bromine and NaOH generates the corresponding amine through Hofmann rearrangement. While effective, this route necessitates handling hazardous reagents and yields moderate purity (70–80%).

Coupling Strategies for Propanamide Formation

The final assembly involves coupling the benzotriazinone-propanamide acid with 3,4-dimethoxyphenethylamine:

Carbodiimide-Mediated Amide Bond Formation

Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitates amide bond formation. After 12 hours at room temperature, the reaction affords the target compound in 75–85% yield. Excess amine (1.2 equiv) ensures complete conversion, with purification via silica gel chromatography.

Mixed Carbonate Activation

Converting the acid to its acyl chloride (SOCl₂, reflux) followed by reaction with 3,4-dimethoxyphenethylamine in tetrahydrofuran (THF) provides a rapid pathway (2 hours, 80% yield). This method avoids racemization but requires anhydrous conditions.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Photochemical methods in acetonitrile/water mixtures enhance solubility of both intermediates, critical for high yields (>90%). In contrast, diazotization protocols demand polar aprotic solvents (DMF, DMSO) and low temperatures (0–5°C) to stabilize reactive intermediates.

Green Chemistry Metrics

Continuous flow synthesis reduces waste generation (E-factor < 5) and energy consumption compared to batch processes. Photochemical activation eliminates toxic catalysts, aligning with sustainable chemistry principles.

Analytical Characterization and Quality Control

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons of the benzotriazinone appear as doublets at δ 7.8–8.2 ppm, while the propanamide CH₂ resonates at δ 2.8–3.1 ppm.

  • LC-MS : Molecular ion peak at m/z 424.4 ([M+H]⁺) validates the target compound.

  • X-ray Crystallography : Single-crystal analysis confirms the planar benzotriazinone ring and amide geometry .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions could lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4-phenoxyphenyl)propanamide

This compound () shares the benzotriazinone-propanamide backbone but substitutes the 3,4-dimethoxyphenethyl group with a 4-phenoxyphenyl moiety. However, the absence of methoxy groups may reduce hydrogen-bonding capacity .

Zelatriazinum (WHO International Nonproprietary Name)

Zelatriazinum (C₁₈H₁₅F₃N₄O₃) features a trifluoromethoxyphenyl-ethyl substituent instead of dimethoxyphenethyl. The trifluoromethoxy group enhances metabolic stability and electronegativity, which could improve target selectivity in pharmaceutical applications. Its smaller molecular weight (452.5 vs. 437.5 g/mol for the target compound) may also influence bioavailability .

N-[3-Methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide

This analog () replaces the phenethyl group with a benzofuran ring system substituted with methyl and phenylcarbonyl groups. However, the increased molecular weight (452.5 g/mol) and steric bulk could reduce solubility .

Functional Analogs: Azinphos Organophosphates

Azinphos-ethyl (C₁₂H₁₆N₃O₃PS₂) and Azinphos-methyl (C₁₀H₁₂N₃O₃PS₂) are organophosphate pesticides containing the benzotriazinone group (). Unlike the target compound, these feature phosphorodithioate esters, which confer insecticidal activity via acetylcholinesterase inhibition. The benzotriazinone moiety here acts as a leaving group during metabolic activation. The target compound lacks this phosphate group, suggesting a different mechanism of action, likely unrelated to neurotoxicity .

Heterocyclic Variants: Benzo[b][1,4]oxazin-3(4H)-one Analogues

Compounds like N-(3-chlorophenyl)-4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazine-1-carboxamide () replace benzotriazinone with a benzooxazinone core. The oxazinone ring’s reduced nitrogen content and altered electronic properties may affect interactions with biological targets, such as kinase or protease enzymes. Piperazine carboxamide substituents in these analogs further modulate solubility and bioavailability .

Data Tables: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes References
N¹-(3,4-Dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide C₂₂H₂₃N₃O₄ 437.5 3,4-Dimethoxyphenethyl Research compound (potential enzyme inhibitor)
3-(4-Oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenoxyphenyl)propanamide C₂₂H₁₈N₄O₃ 410.4 4-Phenoxyphenyl Structural analog
Zelatriazinum (WHO INN) C₁₈H₁₅F₃N₄O₃ 452.5 Trifluoromethoxyphenyl ethyl Pharmaceutical candidate
Azinphos-ethyl C₁₂H₁₆N₃O₃PS₂ 345.4 Diethyl phosphorodithioate Pesticide (acetylcholinesterase inhibitor)
N-[3-Methyl-2-(phenylcarbonyl)-1-benzofuran-6-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide C₂₆H₂₀N₄O₄ 452.5 Benzofuran derivatives Research chemical

Research Findings and Implications

  • Substituent Effects: The 3,4-dimethoxyphenethyl group in the target compound likely enhances solubility compared to non-polar analogs (e.g., phenoxyphenyl in ) due to methoxy’s hydrogen-bonding capacity. However, it may reduce metabolic stability relative to trifluoromethoxy-containing derivatives like zelatriazinum .
  • Functional Divergence: Unlike Azinphos organophosphates, the target compound lacks pesticidal phosphorodithioate groups, suggesting its exploration in non-neurotoxic applications, such as anticancer or anti-inflammatory therapies .

Biological Activity

N~1~-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Benzotriazine derivatives are known for their diverse range of biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4}. The compound features a benzotriazine core, which is linked to a 3,4-dimethoxyphenethyl group and a propanamide moiety. The structure can be represented as follows:

IUPAC Name N[2(3,4dimethoxyphenyl)ethyl]3(4oxo1,2,3benzotriazin3yl)propanamide\text{IUPAC Name }N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzotriazine Core : Achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the 3,4-Dimethoxyphenethyl Group : This may involve nucleophilic substitution reactions.
  • Formation of the Propanamide Linkage : Conducted through amide bond formation using coupling reagents such as EDCI or DCC.

Anticancer Properties

Research indicates that benzotriazine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound can reduce the growth of recombinant human cancer cells in culture . The compound's mechanism may involve targeting specific cellular pathways or receptors associated with cancer cell proliferation.

Antimicrobial Activity

Benzotriazine derivatives have also been reported to possess antimicrobial properties. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics .

Case Studies and Research Findings

A study focused on synthesizing various benzotriazinone derivatives highlighted their biological activities against different cancer cell lines. The synthesized compounds were evaluated for their cytotoxic effects using IC50 values to determine their effectiveness in inhibiting cell growth .

CompoundIC50 (µM)Target Cell Line
Compound A5.0HepG2 (liver carcinoma)
Compound B10.0MCF7 (breast carcinoma)
This compoundTBDTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound towards various biological targets. These studies suggest that modifications in the structure can enhance binding interactions with specific receptors involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-(3,4-dimethoxyphenethyl)-3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanamide, and how can purity be validated?

  • Methodology : Multi-step synthesis typically involves coupling the 3,4-dimethoxyphenethylamine moiety to the benzotriazinone-propanamide core via amide bond formation. Key steps include:

  • Activation of carboxylic acids : Use of carbodiimides (e.g., EDC/HOBt) to facilitate coupling .
  • Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and improving yields compared to conventional heating .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .
    • Validation : Purity is confirmed via HPLC (≥95%) and structural integrity via 1H^1H/13C^{13}C-NMR and LC-MS .

Q. How does the structural conformation of this compound influence its reactivity?

  • Methodology :

  • X-ray crystallography : Reveals spatial arrangement of the benzotriazinone ring and dimethoxyphenethyl group, critical for predicting hydrogen-bonding interactions .
  • DFT calculations : Used to model electron distribution, highlighting nucleophilic sites (e.g., carbonyl groups) and electrophilic regions (e.g., triazine ring) .

Q. What preliminary biological screening methods are recommended for assessing activity?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-response curve normalization : Account for variations in assay conditions (e.g., serum concentration, incubation time) .
  • Structural analogs comparison : Use fluorine-substituted derivatives (e.g., N-(3,4-difluorophenyl) analogs) to isolate electronic effects vs. steric contributions .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., correlation between methoxy group positioning and antiproliferative activity) .

Q. What experimental strategies elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic studies : Measure KiK_i and VmaxV_{max} via Lineweaver-Burk plots to determine competitive/non-competitive inhibition .
  • Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking predictions .

Q. How do structural modifications (e.g., substituent variation) impact pharmacokinetic properties?

  • Methodology :

  • LogP determination : Shake-flask method to assess lipophilicity; compare dimethoxy vs. dichloro analogs for membrane permeability .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2t_{1/2}) and identify metabolic hotspots (e.g., demethylation of methoxy groups) .

Q. What strategies mitigate synthesis challenges related to the benzotriazinone core’s instability?

  • Methodology :

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during coupling steps .
  • Low-temperature conditions : Perform reactions at 0–4°C to prevent ring-opening of the benzotriazinone moiety .
  • In situ monitoring : Real-time FTIR to detect intermediate degradation and adjust conditions promptly .

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